molecular formula C24H25NO3S B10889436 ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate

Cat. No.: B10889436
M. Wt: 407.5 g/mol
InChI Key: DEORWPWBLRHRBF-NTCAYCPXSA-N
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Description

ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a propenoyl group, and a tert-butyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Propenoyl Group: The propenoyl group can be introduced via aldol condensation reactions using suitable aldehydes and ketones.

    Attachment of the Tert-Butyl Phenyl Group: This step often involves Friedel-Crafts alkylation reactions using tert-butyl benzene and appropriate catalysts.

    Esterification: The final step involves esterification reactions to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-({(E)-3-[4-METHYL]PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **ETHYL 2-({(E)-3-[4-ETHYL]PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C24H25NO3S

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25NO3S/c1-5-28-23(27)21-18-8-6-7-9-19(18)29-22(21)25-20(26)15-12-16-10-13-17(14-11-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,26)/b15-12+

InChI Key

DEORWPWBLRHRBF-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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